molecular formula C11H9N3O B8413730 2-Methoxy-6-(pyrazol-1-yl)-benzonitrile CAS No. 134104-43-1

2-Methoxy-6-(pyrazol-1-yl)-benzonitrile

Cat. No. B8413730
M. Wt: 199.21 g/mol
InChI Key: LMDYIHRFDRRZQA-UHFFFAOYSA-N
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Patent
US05308828

Procedure details

At 50° C. and under a nitrogen blanket, a solution of 0.273 mol of sodium pyrazolide (prepared from equimolar amounts of pyrazole and sodium hydride) in 140 ml of N,N-dimethylethyleneurea is dripped into a solution of 41,2 g (0.273 mol) of 2-methoxy-6-fluorobenzonitrile (preparation: J. Heterocycl. Chem., 25, 1173, 1988) in 50 mi of N, N-dimethylethyleneurea, and the mixture is stirred for 2 hours at 60° C. The batch is cooled and stirred into 4 liters of ice water, and the crystals which precipitate are suction filtered and dried; there is obtained 37.1 g of the product of m.p. 93°-94° C.
Quantity
0.273 mol
Type
reactant
Reaction Step One
Quantity
0.273 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N-:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[Na+].[CH3:7][O:8][C:9]1[CH:16]=[CH:15][CH:14]=[C:13](F)[C:10]=1[C:11]#[N:12]>CN(C(N1CC1)=O)C>[CH3:7][O:8][C:9]1[CH:16]=[CH:15][CH:14]=[C:13]([N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)[C:10]=1[C:11]#[N:12] |f:0.1|

Inputs

Step One
Name
Quantity
0.273 mol
Type
reactant
Smiles
[N-]1N=CC=C1.[Na+]
Step Two
Name
Quantity
0.273 mol
Type
reactant
Smiles
COC1=C(C#N)C(=CC=C1)F
Step Three
Name
ice water
Quantity
4 L
Type
reactant
Smiles
Step Four
Name
Quantity
140 mL
Type
solvent
Smiles
CN(C)C(=O)N1CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C(=O)N1CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The batch is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C#N)C(=CC=C1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 37.1 g
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.